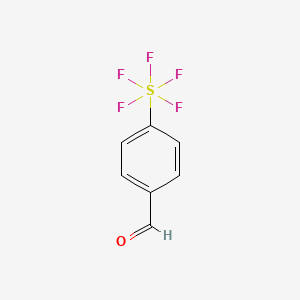

4-(Pentafluorosulfanyl)benzaldehyde

描述

属性

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOYBKNIUCEPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381320 | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-84-0 | |

| Record name | (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pentafluorothio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Power of the Pentafluorosulfanyl Sf₅ Moiety in Molecular Innovation

The pentafluorosulfanyl (SF₅) group is increasingly recognized for its profound impact on the properties of organic molecules. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety imparts a unique combination of characteristics that are highly sought after in molecular design. leah4sci.com

Key Properties of the SF₅ Group:

High Electronegativity: The five fluorine atoms create a potent electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups available. rsc.org This significantly influences the electronic environment of the molecule it is attached to.

Thermal and Chemical Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to thermal degradation and chemical attack. rsc.orglibretexts.org This stability is a crucial attribute for compounds intended for use in demanding applications.

Lipophilicity: Despite its high polarity, the SF₅ group can enhance the lipophilicity (fat-solubility) of a molecule. rsc.org This property is particularly valuable in drug design, as it can improve a compound's ability to cross cell membranes and enhance its bioavailability. Studies have shown that pentafluorosulfanyl compounds can be significantly more hydrophobic than their trifluoromethyl (CF₃) analogs. rsc.orgorganic-chemistry.org

Steric Influence: The SF₅ group is sterically demanding, with a size comparable to a tert-butyl group. This bulk can be used to control the conformation of a molecule and influence its binding interactions with biological targets.

These distinct properties have led to the SF₅ group being widely applied in medicinal chemistry and materials science, where it is often used as a bioisostere to replace groups like trifluoromethyl, tert-butyl, or nitro groups to fine-tune a molecule's characteristics. rsc.orglibretexts.orgorgsyn.org Its incorporation has been shown to improve the efficacy of therapeutic compounds and the performance of optoelectronic materials. rsc.orglibretexts.org

The Aldehyde Functionality: a Gateway to Chemical Diversity

The aldehyde group (–CHO) is a cornerstone of organic synthesis, prized for its reactivity and versatility. nih.govwikipedia.org Located at the end of a carbon chain, the carbonyl group in an aldehyde is readily accessible for a wide array of chemical transformations, making it a strategic linchpin in the construction of complex molecules. nih.gov

The reactivity of the aldehyde is primarily governed by the polarity of the carbonyl group and the presence of an adjacent hydrogen atom. nih.govwikipedia.org The electron-withdrawing nature of the oxygen atom makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows aldehydes to participate in a vast number of reactions, including:

Nucleophilic Addition Reactions: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form secondary alcohols. masterorganicchemistry.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols using a variety of reagents. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Reactions: These powerful olefination reactions convert aldehydes into alkenes with a high degree of control over the location of the new double bond. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, in particular, is known for producing (E)-alkenes with high stereoselectivity. nih.gov

Addition-Elimination Reactions: Aldehydes react with amines and their derivatives to form imines (Schiff bases) and with hydrazines to form hydrazones. organic-chemistry.org

This extensive reactivity profile makes aldehydes invaluable intermediates in the synthesis of a wide range of organic compounds.

Research Trajectories for 4 Pentafluorosulfanyl Benzaldehyde

Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the aromatic ring is a fundamental challenge in organic synthesis. For this compound, this means ensuring the pentafluorosulfanyl and formyl groups are in a para relationship. Regioselectivity can be controlled either by introducing the SF5 group onto a pre-functionalized benzene (B151609) ring or by adding the aldehyde group to a pentafluorosulfanyl-substituted arene.

One common strategy involves the functionalization of a pre-existing SF5-arene. For instance, the oxidation of p-tolylsulfur pentafluoride directly yields 4-(pentafluorosulfanyl)benzoic acid, which can then be reduced to the corresponding aldehyde. This approach leverages the directing effect of the methyl group in the precursor to achieve the desired para-substitution, which is then converted to the aldehyde.

Another approach is the direct, regioselective introduction of a functional group that can be converted to an aldehyde. A relevant example, though for a different halogen, is the direct iodination of 4-fluorobenzaldehyde (B137897) using N-iodosuccinimide in an acid medium, which proceeds with high regioselectivity to yield 4-fluoro-3-iodobenzaldehyde. google.com Similar electrophilic substitution reactions on pentafluorosulfanylbenzene can be challenging due to the group's strong deactivating nature. However, strategies like ortho-lithiation have been explored for SF5-substituted aromatics with directing groups, although success has been limited. rwth-aachen.de

Cross-coupling reactions offer a powerful tool for regioselective synthesis. Starting with a di-substituted benzene allows for precise placement of the required functional groups. For example, using 1-bromo-4-(pentafluorosulfanyl)benzene as a substrate in coupling reactions ensures the SF5 group is correctly positioned at C4. Subsequent introduction of a one-carbon unit at the C1 position via a suitable coupling partner leads directly to the desired scaffold. nih.govresearchgate.net The regioselectivity in these cases is pre-determined by the structure of the starting material.

Precursor Design and Synthesis Strategies

The synthesis of this compound is highly dependent on the availability of suitable precursors. The development of methods to access aryl-SF5 compounds has been a significant area of research. thieme.de

A foundational precursor is 1-bromo-4-(pentafluorosulfanyl)benzene . This commercially available compound is a versatile starting material for various cross-coupling reactions, allowing for the introduction of the aldehyde group or a precursor to it. researchgate.net

Another key precursor strategy involves starting with diaryl disulfides. For example, para-nitro-(pentafluorosulfanyl)benzene can be synthesized by the direct fluorination of the corresponding bis(nitrophenyl)disulfide. nih.gov The nitro group can then be transformed into other functionalities, including an aldehyde, through multi-step sequences.

More recent strategies focus on creating versatile precursors that can be easily accessed and converted to the desired Ar-SF5 compounds. The Cornella group has developed a method using arylphosphorothiolates as precursors for Ar-SF4Cl, which are then converted to Ar-SF5 compounds. thieme.de This approach is attractive because arylphosphorothiolates can be synthesized from readily available materials like aryl halides or boronic acids. thieme.de

The oxidation of more readily available aromatic compounds is another viable strategy. For instance, 4-(pentafluorosulfanyl)anisole can be oxidized to provide aliphatic SF5 compounds, which can serve as building blocks. beilstein-journals.org Similarly, the oxidation of p-tolylsulfur pentafluoride provides a direct route to the 4-(pentafluorosulfanyl)benzoyl scaffold.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Fine-tuning reaction parameters is critical for maximizing the yield and purity of this compound. This involves a systematic study of solvents, temperature, catalysts, ligands, and pressure.

A key example is the optimization of the Negishi cross-coupling reaction to produce SF5-containing aromatic amino acids, a process that shares principles with the synthesis of SF5-aldehydes from similar precursors. nih.govresearchgate.net In a study, the initial coupling of an iodo-alanine derivative with 1-bromo-4-(pentafluorosulfanyl)benzene using a Pd(dba)2 catalyst and a tri(o-tolyl)phosphine (P(o-tol)3) ligand gave a disappointing 8% yield. nih.gov Switching the ligand to SPhos, a more effective Buchwald ligand, dramatically improved the outcome, increasing the yield to 38-42%. nih.govresearchgate.net This demonstrates the profound impact of ligand choice on reaction efficiency.

The table below, based on data for a related Negishi cross-coupling, illustrates the importance of ligand optimization. nih.govresearchgate.net

| Entry | Ligand | Yield (%) |

| 1 | P(o-tol)3 | 8 |

| 2 | SPhos | 38 |

| 3 | SPhos | 42 |

| Table 1: Optimization of a Negishi cross-coupling reaction showing the effect of different phosphine (B1218219) ligands on product yield. |

Temperature and pressure also play crucial roles. While some reactions proceed well at ambient temperatures, others require heating to achieve reasonable rates and yields. For instance, in certain fluoromethylation reactions, conducting the synthesis in a pressure tube at elevated temperatures (100-120 °C) led to significantly higher yields compared to ambient conditions. researchgate.net This suggests that for gas-phase reactants or reactions with high activation energies, optimizing temperature and pressure is a key strategy for enhancing synthetic efficiency. researchgate.net

Catalytic Methods in the Synthesis of this compound

Catalysis is central to the modern synthesis of complex molecules, offering pathways with higher efficiency, selectivity, and milder reaction conditions. The synthesis of this compound and its derivatives frequently employs transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The Negishi coupling, which pairs an organozinc compound with an organohalide, has been successfully used to create the aromatic core of SF5-phenylalanine derivatives from 1-bromo-4-(pentafluorosulfanyl)benzene. nih.govresearchgate.net This methodology is directly applicable to the synthesis of the target aldehyde by choosing an appropriate coupling partner that contains or can be converted to a formyl group. Similarly, Suzuki-Miyaura reactions, which utilize boronic acids, are a viable alternative for constructing the C-C bond. rwth-aachen.de

Copper-catalyzed reactions have also emerged as a valuable tool. Copper catalysts can be used for the chemoselective hydro- and chloropentafluorosulfanylations of α-diazo carbonyl compounds, providing direct access to α-pentafluorosulfanyl carbonyl compounds. nih.gov Furthermore, copper-catalyzed methods have been developed for the synthesis of 2-[(pentafluorosulfanyl)phenyl]benzothiazoles from pentafluorosulfanyl N-benzamides, highlighting the utility of copper in forming C-S and C-N bonds in the presence of the SF5 group. rwth-aachen.de

The table below summarizes some catalytic methods applicable to the synthesis of SF5-arenes.

| Catalytic Method | Metal Catalyst | Precursors | Bond Formed |

| Negishi Coupling | Palladium | Organozinc + Aryl Halide | C-C |

| Suzuki-Miyaura Coupling | Palladium | Boronic Acid + Aryl Halide | C-C |

| Chloropentafluorosulfanylation | Copper | Diazo Compound + SF5Cl | C-S |

| Table 2: Overview of catalytic methods used in the synthesis of pentafluorosulfanyl-substituted aromatic compounds. |

Derivatization and Functionalization Strategies

Formation of Imines, Oximes, and Hydrazones

The aldehyde functionality of 4-(pentafluorosulfanyl)benzaldehyde readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in synthetic organic chemistry for creating C=N double bonds. masterorganicchemistry.comlibretexts.org

Imines: The reaction with primary amines is typically catalyzed by acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. masterorganicchemistry.comyoutube.com The formation of imines from fluorinated benzaldehydes has been shown to be efficient, often proceeding in high yields without the need for extensive purification. nih.gov This straightforward conversion allows for the incorporation of the SF₅-phenyl moiety into various molecular scaffolds.

Oximes: Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. wikipedia.org These oximes can exist as E and Z isomers. For example, the synthesis of benzaldehyde (B42025) oxime from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature yields a mixture of E and Z isomers. wikipedia.org

Hydrazones: Condensation with hydrazines or N-acylhydrazines produces hydrazone derivatives. These reactions are valuable for creating compounds with potential biological activity, as seen in the development of multi-target directed ligands for diseases like Alzheimer's. nih.gov

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond, leading to the synthesis of SF₅-substituted alkenes.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgmasterorganicchemistry.com This reaction is known for its reliability in forming a double bond at a specific location. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate which then forms a four-membered oxaphosphatane ring that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgstackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov The HWE reaction of diethyl 4-(pentafluorosulfanyl)benzylphosphonate with various aldehydes has been demonstrated to produce (E)-1-alkenyl-4-(pentafluorosulfanyl)benzenes in good yields and with high stereoselectivity. nih.gov The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the Wittig reaction. wikipedia.org The versatility of the HWE reaction makes it a valuable tool for synthesizing a wide range of fluoro-containing compounds with biological importance. rsc.org

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound can participate in aldol condensations and related reactions to form new carbon-carbon bonds, leading to more complex molecular structures.

The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com In the context of this compound, it would typically act as the electrophilic partner, reacting with an enolate derived from another carbonyl compound. For instance, the cross-aldol condensation of 4-alkylbenzaldehydes with propanal is a known method for synthesizing fragrance compounds. researchgate.net Similarly, the reaction of 4-tert-butylbenzaldehyde (B1265539) with propanal is used to produce a precursor for the fragrance Lilial®. While specific studies on the aldol condensation of this compound are not detailed in the provided results, the general reactivity of aromatic aldehydes in these reactions is well-established.

Synthesis of SF₅-Substituted Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of heterocyclic compounds containing the pentafluorosulfanyl group. The aldehyde functionality can be transformed into various groups that can then participate in cyclization reactions.

For example, nitro-(pentafluorosulfanyl)benzenes, which can be conceptually derived from this compound through oxidation and nitration, undergo reactions with arylacetonitriles to form SF₅-containing benzisoxazoles. nih.gov These benzisoxazoles can be further reduced to ortho-aminobenzophenones, which are versatile intermediates for the synthesis of SF₅-substituted quinolines and quinazolines through condensation reactions. nih.gov The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of adjacent functional groups, which needs to be considered during synthetic planning. nih.gov The development of methods to incorporate the SF₅ group into heterocyclic structures is an active area of research, opening doors to new classes of compounds with potential applications in various fields. google.com

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

While the aldehyde group is the primary site of reactivity, the aromatic ring of this compound can also be functionalized, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

To perform cross-coupling reactions on the aromatic ring, the aldehyde is typically first converted to a halide or a triflate. Alternatively, a precursor like 1-bromo-4-(pentafluorosulfanyl)benzene can be used, which can be transformed into the aldehyde at a later stage. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have been employed to synthesize a variety of SF₅-substituted biaryls, alkenes, and alkynes. researchgate.net For instance, Negishi cross-coupling reactions between 1-bromo-4-(pentafluorosulfanyl)benzene and organozinc reagents have been used to synthesize SF₅-containing aromatic amino acids. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving good yields in these reactions. nih.gov

Remote Functionalization and C-H Activation Studies

The functionalization of C-H bonds is a rapidly developing area of synthetic chemistry that offers a direct way to modify molecular structures. While direct C-H activation on the aromatic ring of this compound itself is not extensively documented in the provided results, the concept of remote C-H functionalization is relevant to derivatives of this compound.

Recent advancements have enabled the selective functionalization of remote C-H bonds through the use of directing groups. nih.govrsc.org For example, templates can be used to direct the olefination and acetoxylation of distal meta-C–H bonds in anilines and benzylic amines. nih.gov These strategies could potentially be applied to derivatives of this compound where the aldehyde has been converted to a group capable of directing C-H activation. The strong electron-withdrawing nature of the SF₅ group can influence the electronic properties of the aromatic ring, which may in turn affect the regioselectivity of C-H activation reactions. Further research in this area could unlock new pathways for the late-stage functionalization of complex molecules containing the pentafluorosulfanyl moiety.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Molecules

The aldehyde functionality of 4-(pentafluorosulfanyl)benzaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks. The strong electron-withdrawing nature of the SF₅ group influences the reactivity of both the aromatic ring and the aldehyde, opening avenues for diverse synthetic applications.

Researchers have utilized SF₅-aryl compounds in various reactions to construct elaborate molecular architectures. For instance, the core SF₅-phenyl structure can be elaborated through reactions like Pd-catalyzed direct arylation, providing access to a range of biaryl derivatives researchgate.net. While the aldehyde group itself is a gateway to numerous classical transformations, its reactivity allows for the synthesis of a variety of structures. Common reactions involving the aldehyde group include:

Wittig-type reactions to form SF₅-substituted stilbenes and other alkenes.

Condensation reactions with amines or hydrazines to produce SF₅-containing imines, Schiff bases, and hydrazones, which can be precursors to heterocyclic systems or ligands.

Reductive amination to synthesize secondary and tertiary amines.

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

Oxidation to the corresponding 4-(pentafluorosulfanyl)benzoic acid, which is a key precursor for liquid crystals and other materials researchgate.net.

A notable example of elaborating the SF₅-aryl core involves the oxidation of related SF₅-substituted aromatic compounds. For example, the oxidation of 4-(pentafluorosulfanyl)anisole has been shown to yield (pentafluorosulfanyl)maleic acid, a highly functionalized aliphatic building block. beilstein-journals.org This derivative can then participate in further reactions, such as Diels-Alder cycloadditions, demonstrating how an aromatic SF₅ precursor can be converted into complex aliphatic systems beilstein-journals.org. The aldehyde in this compound provides a direct entry point for such multi-step syntheses.

The following table summarizes the potential transformations of this compound in the synthesis of complex molecules.

| Reaction Type | Reagents/Conditions | Product Class |

| Oxidation | e.g., KMnO₄, H₂CrO₄ | 4-(Pentafluorosulfanyl)benzoic acid |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Benzylamines |

| Wittig Reaction | Phosphonium (B103445) Ylide | 4-SF₅-Substituted Alkenes |

| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Cinnamic Acid Derivatives |

| Aldol (B89426) Condensation | Enolate (from ketone/ester) | β-Hydroxy Carbonyl Compounds |

Role in the Synthesis of Chiral SF₅-Containing Compounds

The development of stereoselective methods to introduce the SF₅ moiety is a growing area of interest, driven by the need for enantiomerically pure pharmaceuticals and agrochemicals. While direct asymmetric pentafluorosulfanylation remains a challenge, this compound serves as a key prochiral starting material for building stereocenters adjacent to the SF₅-phenyl group.

The aldehyde group is central to several established asymmetric synthesis methodologies. These can be adapted to use this compound to create chiral, SF₅-bearing molecules.

Chiral Auxiliaries: One effective strategy involves the use of chiral auxiliaries. For example, β-amino acid amides can be condensed with benzaldehyde (B42025) to form cyclic tetrahydropyrimidinones. nih.gov Subsequent diastereoselective alkylation of the heterocycle, controlled by the resident stereocenter of the amino acid, followed by cleavage, yields enantiomerically enriched β²-amino acids. Applying this methodology to this compound would provide a route to novel, chiral non-proteinogenic amino acids containing the SF₅ group. Similarly, chiral auxiliaries like pseudoephedrine or pseudoephenamine can be used to direct stereoselective additions to carbonyl groups or alkylations of derived amides harvard.edu.

Asymmetric Catalysis: The aldehyde can undergo enantioselective additions catalyzed by chiral Lewis acids or organocatalysts. For instance, asymmetric aldol reactions using boron enolates derived from SF₅-substituted esters have been shown to proceed with high diastereoselectivity and, with the use of a norephedrine-based auxiliary, high asymmetric induction datapdf.com. This demonstrates the compatibility of the SF₅ group with stereoselective enolate chemistry. The aldehyde functionality of this compound is an ideal electrophile for such reactions.

The table below outlines potential strategies for the asymmetric synthesis starting from this compound.

| Asymmetric Strategy | Example Method | Potential Chiral Product |

| Chiral Auxiliary | Condensation with a chiral β-amino acid amide, followed by diastereoselective alkylation and cleavage. nih.gov | Enantiopure β²-amino acids with a 4-SF₅-phenyl side chain. |

| Chiral Auxiliary | Reaction with a chiral norephedrine-based ester enolate. datapdf.com | Chiral β-hydroxy esters with a 4-SF₅-phenyl group. |

| Organocatalysis | Proline-catalyzed asymmetric aldol or Mannich reaction. | Chiral aldol or Mannich adducts. |

| Chiral Lewis Acid Catalysis | Enantioselective allylation or cyanation. | Chiral homoallylic alcohols or cyanohydrins. |

Precursor for Advanced Supramolecular Architectures

The pentafluorosulfanyl group is not only a modulator of electronic properties but also a powerful directing group in crystal engineering and the formation of supramolecular assemblies. Its unique combination of a large surface area composed of fluorine atoms and a significant dipole moment facilitates non-covalent interactions that guide the organization of molecules in the solid state.

Studies on the crystal structures of various phenyl-SF₅ compounds have revealed a rich supramolecular chemistry. nih.gov The SF₅ group frequently engages in specific, directional intermolecular contacts, such as:

F···F Interactions: Close contacts between fluorine atoms of neighboring SF₅ groups are common, leading to the formation of supramolecular dimers and infinite chains. nih.gov

The formyl group on this compound adds another layer of potential for supramolecular assembly through classical hydrogen bonding (e.g., C-H···O interactions) or by serving as a reactive site to build larger, programmed architectures. For example, condensation reactions can be used to incorporate the SF₅-phenyl unit into polymers, macrocycles, or the struts of metal-organic frameworks (MOFs), where the SF₅ groups can line the pores or mediate inter-framework interactions. researchgate.net

The strong polarity and rod-like nature of some SF₅-aryl compounds make them attractive candidates for liquid crystals. researchgate.net The this compound molecule can be elaborated into mesogenic structures whose phase behavior and properties are influenced by the terminal SF₅ group. Research has shown that the SF₅ group can be a key component in designing liquid crystals with high polarity and low birefringence, which is important for display applications researchgate.net.

The influence of the SF₅ group on molecular assembly is summarized below.

| Supramolecular Interaction/Application | Description | Reference |

| Dimer and Chain Formation | SF₅ groups self-assemble via F···F and F···H contacts to form ordered one-dimensional structures in the solid state. | nih.gov |

| Crystal Engineering | The aldehyde and SF₅ groups act in concert to direct crystal packing through a combination of hydrogen bonding and halogen-type interactions. | nih.govnih.gov |

| Liquid Crystals | The SF₅ group serves as a highly polar terminal group in mesogenic molecules, influencing their phase behavior and electro-optical properties. | researchgate.net |

| Functional Polymers | Incorporation into polymers can impart unique thermal, chemical, and dielectric properties due to the SF₅ substituent. | nih.gov |

Applications in Medicinal Chemistry Research

Design and Synthesis of SF₅-Containing Lead Compounds and Drug Candidates

4-(Pentafluorosulfanyl)benzaldehyde serves as a crucial building block for the synthesis of complex SF₅-containing molecules. Its aldehyde functional group provides a versatile handle for a variety of chemical transformations. Researchers have successfully used SF₅-aryl compounds, including derivatives of this compound, in the synthesis of diverse molecular scaffolds.

For instance, the first synthesis of an aromatic pentafluorosulfanyl-containing amino acid was achieved via a Negishi cross-coupling reaction, demonstrating how SF₅-bearing building blocks can be incorporated into biologically relevant structures like peptides. clemson.edu The reaction conditions for this novel synthesis are detailed below.

| Entry | Ligand (mol%) | Catalyst (mol%) | Yield (%) |

| 1 | P(o-tol)₃ (10) | Pd(dba)₂ (3) | 8 |

Data sourced from a study on the synthesis of aromatic SF₅ amino acids. clemson.edu

Furthermore, libraries of novel SF₅-containing compounds, including amides, oxindoles, isoxazoles, and diazepines, have been developed. researchgate.netolemiss.edu In one notable example, SF₅-analogues of the approved drugs teriflunomide (B560168) and leflunomide (B1674699) were synthesized to explore their potential as inhibitors of human dihydroorotate (B8406146) dehydrogenase (HDHODH), a target for autoimmune diseases and viruses like SARS-CoV-2. researchgate.netolemiss.edu The synthesis of novel SF₅-containing meta-diamide insecticides has also been reported, highlighting the broad applicability of these building blocks beyond human therapeutics.

Structure-Activity Relationship (SAR) Studies Incorporating the SF₅ Group

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a drug's efficacy and selectivity. The incorporation of the SF₅ group provides a unique opportunity to probe these relationships due to its distinct properties compared to other functional groups.

The SF₅ group's high electronegativity and steric bulk can significantly influence how a molecule interacts with its biological target. researchgate.net Research has shown that replacing a trifluoromethyl group with a pentafluorosulfanyl group can lead to improved biological activity. For example, SF₅-analogues of the anti-rheumatic drugs Teriflunomide and Leflunomide demonstrated improved inhibition of the human dihydroorotate dehydrogenase (HDHODH) enzyme compared to the parent drugs. olemiss.edu

However, the effect of the SF₅ group is context-dependent. In some cases, its larger volume can lead to reduced activity, as was observed in a series of kinase inhibitors where an SF₅-analog was less potent, possibly due to steric hindrance within the binding site. nih.gov These findings underscore the importance of careful, case-by-case evaluation of the SF₅ group in SAR studies. A study on meta-diamide insecticides also revealed that the placement and nature of substituents on the SF₅-containing phenyl ring were critical for insecticidal activity.

Pharmacophore Development and Molecular Scaffolding

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The SF₅ group serves as a valuable component in pharmacophore development due to its role as a bioisostere—a substituent that retains similar biological activity to the group it replaces but with different physical or chemical properties.

The SF₅ group is considered a bioisosteric replacement for several key functional groups in medicinal chemistry. consensus.appnih.gov Its properties relative to these groups are summarized below.

| Functional Group | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π parameter) | Steric Parameter (van der Waals volume) |

| -SF₅ | High (3.65) | High | Large |

| -CF₃ | High (3.36) | High | Medium |

| -C(CH₃)₃ (tert-butyl) | Low (2.55 for C) | High | Large |

| -NO₂ | High (3.44 for O) | Low | Medium |

Comparative properties of the SF₅ group and common bioisosteres. nih.govconsensus.app

The development of synthetic methods to create low-molecular-weight scaffolds containing the SF₅ group is an active area of research. olemiss.edu These efforts aim to expand the availability of SF₅-containing building blocks for medicinal chemists to use in drug discovery programs. researchgate.net The synthesis of SF₅-substituted aromatic amino acids, benzisoxazoles, and quinolines provides novel molecular scaffolds for building more complex and potentially more effective therapeutic agents. clemson.edu

Role as a Pharmaceutical Intermediate in Novel Therapeutic Agents

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound is explicitly identified and used as a pharmaceutical intermediate. rowansci.com Its aldehyde functionality allows for a wide range of chemical modifications, making it a valuable precursor for creating more complex molecules.

The synthetic routes to various SF₅-containing compounds, such as insecticides and potential anti-inflammatory agents, often start from simpler SF₅-aryl precursors like 4-(pentafluorosulfanyl)benzene derivatives. clemson.edu The aldehyde group in this compound can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, or used in condensation and coupling reactions to build the carbon skeleton of a final drug candidate. This versatility cements its role as a key intermediate in the synthesis of novel therapeutic agents.

Exploration in Anti-Obesity and Cardiometabolic Syndrome Research

While direct research on this compound for anti-obesity applications is not widely published, the SF₅ group has been explored in this therapeutic area as a tool to modify known drugs. A significant example is the development of pentafluorosulfanyl analogs of the anti-obesity drugs fenfluramine (B1217885) and norfenfluramine. researchgate.net

Fenfluramine functions by affecting serotonin (B10506) (5-HT) levels, a neurotransmitter that helps regulate appetite. In a key study, the trifluoromethyl group of fenfluramine was replaced with a pentafluorosulfanyl group. The resulting SF₅-analog of fenfluramine exhibited significantly enhanced potency at several serotonin receptors implicated in appetite control. researchgate.net

| Compound | Target Receptor | Activity vs. Parent Compound |

| SF₅-Fenfluramine Analog | 5-HT(2b) Receptor | Significantly Enhanced Potency |

| SF₅-Fenfluramine Analog | 5-HT(2c) Receptor | Significantly Enhanced Potency |

| SF₅-Fenfluramine Analog | 5-HT(6) Receptor | Significantly Enhanced Potency |

Biological activity of an SF₅-containing analog of Fenfluramine. researchgate.net

This research demonstrates the potential utility of the SF₅ group in optimizing compounds for metabolic diseases. The exceptional metabolic stability of the SF₅ group is another highly desirable feature for drugs targeting chronic conditions like obesity and cardiometabolic syndrome, as it can lead to a longer duration of action in the body. researchgate.netrowansci.com Although still an emerging area, these findings suggest that building blocks like this compound could play a future role in the development of novel therapeutics for metabolic disorders.

Applications in Materials Science Research

Incorporation into Polymer and Oligomer Systems

The aldehyde functionality of 4-(pentafluorosulfanyl)benzaldehyde provides a versatile reactive handle for its incorporation into macromolecular structures such as polymers and oligomers. This allows for the synthesis of materials that benefit from the distinct characteristics of the SF₅ group, including high polarity, thermal stability, and low surface energy. rsc.org

The incorporation can be achieved through various polymerization and modification reactions. For instance, the aldehyde can undergo condensation polymerization with suitable co-monomers. Furthermore, the core aromatic structure can be modified to introduce other polymerizable groups. The related compound, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, which can be derived from the corresponding aniline, is a versatile precursor for creating SF₅-containing monomers. researchgate.netresearchgate.net Through cross-coupling reactions such as Heck-Matsuda, Sonogashira, and Suzuki couplings, a range of SF₅-bearing alkenes, alkynes, and biaryl derivatives suitable for polymerization can be synthesized. researchgate.net

Table 1: Polymerization Strategies Involving SF₅-Benzaldehyde Derivatives

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Condensation Polymerization | Direct reaction of the aldehyde group with other functional groups (e.g., amines) to form polymers like polyimines. | Polymers with the SF₅-phenyl group as a repeating unit in the main chain. |

| Wittig Reaction | Conversion of the aldehyde to an alkene, which can then be used in addition polymerization. | Polyolefins with pendant SF₅-phenyl groups. |

| Reductive Amination | Reaction with primary or secondary amines to form new secondary or tertiary amines, which can be part of a polymer backbone or a side chain. researchgate.net | Polyamines or polymers functionalized with SF₅-phenyl groups. |

| Cross-Coupling Reactions | Use of derivatives (e.g., haloarenes) in reactions like Suzuki or Heck to build complex monomers for subsequent polymerization. researchgate.netresearchgate.net | Conjugated polymers or complex polymer architectures containing the SF₅ moiety. |

The introduction of the SF₅ group into polymers can significantly alter their physical and chemical properties. The high polarity and dipole moment associated with the SF₅ group can enhance inter-chain interactions, affecting the material's mechanical properties and thermal stability.

Design of SF₅-Functionalized Liquid Crystals and Organic Electronic Materials

The exceptional electronic properties of the pentafluorosulfanyl group make it a highly desirable component in the design of liquid crystals (LCs) and organic electronic materials. chemrxiv.org The SF₅ group is strongly electron-withdrawing and possesses a significant dipole moment, which are critical properties for materials used in display technologies and semiconductor applications. rsc.orgresearchgate.net

In the field of liquid crystals, this compound and its derivatives are used to synthesize mesogens with unique electro-optical characteristics. The SF₅ group serves as a potent polar terminal group in LC molecules. researchgate.net Its introduction leads to materials with a combination of high dielectric anisotropy (Δε) and very low birefringence (Δn). researchgate.net This specific combination is particularly advantageous for liquid crystal displays (LCDs) in mobile applications, allowing for low power consumption and high image quality. researchgate.net The synthesis of target LC molecules often involves the conversion of the benzaldehyde (B42025) into other functional groups, such as a benzoic acid, which can then be esterified to form the final calamitic (rod-shaped) liquid crystal. researchgate.net

Table 2: Properties of SF₅-Functionalized Liquid Crystals

| Property | Impact of SF₅ Group | Application Benefit |

|---|---|---|

| Dielectric Anisotropy (Δε) | High positive value | Allows for low threshold voltages in LCDs. researchgate.net |

| Birefringence (Δn) | Very low value | Important for achieving wide viewing angles and high contrast in displays. researchgate.net |

| Viscosity | Low | Enables fast switching speeds for the liquid crystal material. researchgate.net |

| Chemical & Thermal Stability | High | Ensures long operational lifetime and reliability of the display device. rsc.org |

In organic electronics, the strong electron-withdrawing nature of the SF₅ group is harnessed to tune the energy levels of organic semiconductors. rsc.org By incorporating this compound or related structures into conjugated polymer backbones or as pendant groups, the Lowest Unoccupied Molecular Orbital (LUMO) can be effectively lowered. This facilitates electron injection and transport, making these materials suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chemical stability imparted by the SF₅ group also contributes to the operational stability of the resulting electronic devices. rsc.org

Development of Advanced Functional Materials with SF₅ Groups

The utility of this compound extends beyond polymers and liquid crystals to the broader development of advanced functional materials. liu.se The unique combination of properties imparted by the SF₅ group—including high electronegativity, hydrophobicity, and stability—makes it a valuable addition to a wide array of specialized materials. chemrxiv.orgmdpi.com

Research in this area focuses on creating materials where the SF₅ group can precisely control surface properties, chemical reactivity, and intermolecular interactions. researchgate.net For example, the low surface energy associated with the SF₅ group can be exploited to create highly hydrophobic and oleophobic surfaces. This is relevant for applications such as self-cleaning coatings and anti-fouling materials.

Furthermore, the SF₅ group is considered a "super-trifluoromethyl" group, and its influence on the biological activity of molecules is an area of active investigation. chemrxiv.org While avoiding specifics of dosage, it's noteworthy in materials science that incorporating SF₅-containing moieties, derived from precursors like this compound, into materials intended for biological environments (e.g., biosensors, specialized medical device coatings) is a strategy to enhance their performance and stability. researchgate.net The synthesis of SF₅-containing meta-diamide structures for crop-protecting agents highlights how this functional group can be used to create materials with specific chemical and biological interactions. mdpi.com The development of such advanced materials often relies on the synthetic versatility of SF₅-containing building blocks to create complex and highly functionalized molecular architectures. researchgate.net

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of the SF₅ Moiety

The pentafluorosulfanyl group is renowned for its potent electron-withdrawing nature and high electronegativity, significantly influencing the electronic landscape of the aromatic ring to which it is attached. researchgate.netrwth-aachen.de Computational analyses of aryl-SF₅ compounds reveal the intricate details of its structure and bonding.

The geometry of the SF₅ group is typically a square-based pyramid or distorted octahedron. nih.gov X-ray crystal structure analysis of closely related compounds, such as 2-iodo-4-(pentafluorosulfanyl)benzonitrile, provides valuable data that can be extrapolated to 4-(pentafluorosulfanyl)benzaldehyde. In this analogue, the S-F bond lengths are not equal; the axial S-F bond is the longest, while the equatorial S-F bonds have slightly shorter lengths. nih.gov This differentiation arises from the unique bonding environment of the central sulfur atom. The SF₅ group often adopts a staggered conformation relative to the plane of the benzene (B151609) ring. nih.gov

Calculations of electrostatic potential surfaces for phenyl-SF₅ derivatives show that the electron density is heavily polarized towards the fluorine atoms, creating a strong dipole moment. escholarship.org The introduction of substituents on the aryl ring can modulate the electrostatic potential, particularly at the axial fluorine atom. escholarship.org This strong inductive effect is a key feature of the SF₅ group, making it a powerful modulator of molecular properties.

Table 1: Representative Bond Lengths in an Aryl-SF₅ Compound

| Bond Type | Typical Bond Length (Å) | Source |

| Axial S-F | 1.582 | nih.gov |

| Equatorial S-F | 1.561 - 1.572 | nih.gov |

| Aromatic C-S | - | - |

| Aromatic C-C | - | - |

| Aldehyde C=O | - | - |

| Aldehyde C-H | - | - |

Note: Specific bond lengths for this compound would require a dedicated computational study. The provided data is from a closely related structure, 2-iodo-4-(pentafluorosulfanyl)benzonitrile.

Quantum Chemical Calculations of Reactivity Profiles

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. Methods like Density Functional Theory (DFT) are employed to analyze its electronic properties, which govern its chemical behavior. A key approach is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com

The energy and distribution of these orbitals determine how the molecule interacts with other chemical species. For a molecule to act as a nucleophile (electron donor), it uses its HOMO. mnstate.edu Conversely, to act as an electrophile (electron acceptor), it utilizes its LUMO. mnstate.edu The potent electron-withdrawing nature of the SF₅ group significantly lowers the energy levels of both the HOMO and LUMO of the benzaldehyde (B42025) system. This general lowering of orbital energies makes the molecule less likely to donate electrons from its HOMO but a better acceptor of electrons into its LUMO.

The aldehyde group itself is an electron-withdrawing group and a site of electrophilicity. The presence of the para-SF₅ group further enhances the electrophilic character of the carbonyl carbon. Computational methods such as Natural Bond Order (NBO) analysis can quantify the charge distribution across the molecule, confirming the significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov Electrostatic potential maps visually represent these charge distributions, highlighting the electron-poor regions (electrophilic sites) and electron-rich regions (nucleophilic sites).

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and flexibility of molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide insights into the dynamic behavior of the molecule, which is crucial for understanding its interactions in different environments, such as in solution or within a biological receptor site.

An MD simulation tracks the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of conformations over a specific time period. mdpi.com This allows for the analysis of dynamic processes, such as the rotation around single bonds. For this compound, key conformational degrees of freedom include the rotation of the aldehyde group (-CHO) and the pentafluorosulfanyl group (-SF₅) relative to the benzene ring.

While the barrier to rotation for the aldehyde group is generally low, interactions with the solvent or a binding pocket could favor specific orientations. Similarly, the rotation of the bulky SF₅ group can be investigated to understand its preferred spatial arrangement and the energetic barriers between different rotational conformers. The results of such simulations can be used to generate a Boltzmann-weighted ensemble of conformations, providing a more realistic representation of the molecule's structure than a single, static energy-minimized geometry. uncw.edu This is particularly important for accurately predicting properties that depend on the average behavior of the molecule.

Prediction of Spectroscopic Signatures

Computational chemistry provides methodologies to predict various spectroscopic signatures of molecules, which can be invaluable for their characterization and for the interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemical calculations. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding values of nuclei, which are then converted into chemical shifts. uncw.edu For this compound, one would expect characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR spectrum is particularly informative for SF₅-containing compounds, typically showing a characteristic AB₄ spin system for the four equatorial fluorine atoms and one axial fluorine atom, although this can be complicated by rotation and other dynamic effects. researchgate.net Computational predictions can help in assigning these complex spectra.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. mdpi.com This allows for the assignment of specific vibrational modes to the observed absorption bands. For this molecule, characteristic vibrational modes would include the C=O stretching of the aldehyde, C-H stretching and bending modes of the aromatic ring, and various vibrations associated with the C-S and S-F bonds of the pentafluorosulfanyl group. Comparing the computed spectrum with experimental data can confirm the structure and provide insights into intermolecular interactions, such as hydrogen bonding. rsc.org

Design of Novel SF₅-Containing Compounds through In Silico Methods

The unique properties of the SF₅ group—its steric bulk, high stability, and strong electron-withdrawing character—make it an attractive component in the design of new molecules for various applications, particularly in medicinal chemistry and materials science. researchgate.netmdpi.com In silico methods, which are computational approaches to drug discovery and materials design, are pivotal in this process. zsmu.edu.ua

This compound can serve as a versatile building block or scaffold for the design of novel compounds. enamine.net Computational techniques such as virtual screening and molecular docking can be employed to explore how derivatives of this molecule might interact with a specific biological target, such as an enzyme or receptor. nih.gov For instance, the benzaldehyde moiety can be chemically modified to introduce different functional groups, and the resulting library of virtual compounds can be screened computationally to predict their binding affinity and selectivity for a target protein. nih.gov

In materials science, computational methods can be used to predict the electronic and photophysical properties of novel compounds derived from this compound. researchgate.net By modifying the molecular structure in silico, researchers can tune properties like the HOMO-LUMO gap, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This computational pre-screening saves significant time and resources by prioritizing the synthesis of the most promising candidates.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-(pentafluorosulfanyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing SF₅ group are expected to be shifted further downfield compared to those ortho to the aldehyde group. For comparison, the aromatic protons in benzaldehyde (B42025) appear at δ 7.5-7.9 ppm, while in 4-fluorobenzaldehyde (B137897), they are in the range of δ 7.1-7.9 ppm rsc.orghmdb.cadocbrown.infochemicalbook.com. The powerful deshielding nature of the SF₅ group would likely shift the ortho protons to δ 8.0 ppm or higher.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon framework. The carbonyl carbon of the aldehyde group is anticipated to have a chemical shift in the range of δ 190-195 ppm, which is characteristic for aromatic aldehydes docbrown.info. The aromatic carbons will show four distinct signals due to the symmetry of the molecule. The carbon atom attached to the SF₅ group (C4) will be significantly influenced by the fluorine atoms, likely showing a complex splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the substituent effects. For instance, in 4-fluorobenzaldehyde, the carbon attached to fluorine shows a large C-F coupling constant chemicalbook.com. A similar, but more complex, pattern is expected for the C-SF₅ carbon. The chemical shifts for the aromatic carbons in benzaldehyde are approximately δ 129.0, 129.7, 134.4, and 136.5 ppm docbrown.info. The presence of the SF₅ group is expected to cause significant shifts, particularly for the ipso-carbon (C4) and the ortho-carbons (C3 and C5).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The pentafluorosulfanyl group gives rise to a characteristic A₄X pattern, with four equatorial fluorine atoms (Fₑ) and one axial fluorine atom (Fₐ) azom.com. The Fₐ nucleus typically appears as a quintet due to coupling with the four equivalent Fₑ nuclei, while the Fₑ nuclei appear as a doublet of quintets due to coupling to the Fₐ and the other three Fₑ nuclei, though this can sometimes appear as a broad singlet or a more complex multiplet depending on the resolution and the specific electronic environment. The chemical shifts for the SF₅ group are generally found in a distinct region of the ¹⁹F NMR spectrum, often with the axial fluorine at a higher frequency than the equatorial fluorines azom.comresearchgate.net. The large chemical shift range of ¹⁹F NMR allows for clear resolution of these signals azom.com.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H (CHO) | 9.5 - 10.5 | Singlet | Downfield due to carbonyl deshielding. |

| ¹H (Aromatic) | 7.8 - 8.2 | AA'BB' system (two doublets) | Protons ortho to SF₅ are expected to be further downfield. |

| ¹³C (C=O) | 190 - 195 | Singlet | Characteristic for aromatic aldehydes. |

| ¹³C (Aromatic) | 120 - 160 | Multiple signals with C-F coupling | The carbon attached to the SF₅ group will show complex splitting. |

| ¹⁹F (Axial) | Varies | Quintet | Coupled to four equatorial fluorine atoms. |

| ¹⁹F (Equatorial) | Varies | Doublet of quintets (or simpler pattern) | Coupled to the axial fluorine and other equatorial fluorines. |

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound (C₇H₅F₅OS, molecular weight: 232.17 g/mol ), both low-resolution and high-resolution mass spectrometry provide critical data labshake.com.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232. A key fragmentation pathway for benzaldehydes is the loss of the aldehydic proton to give a stable [M-H]⁺ ion, or the loss of the formyl group (CHO) to give an [M-CHO]⁺ ion. For this compound, this would result in a significant peak at m/z 203, corresponding to the C₆H₄SF₅⁺ fragment. Further fragmentation could involve the loss of fluorine atoms or the entire SF₅ group. The isotopic pattern of sulfur (³²S, ³³S, ³⁴S) would be observable in high-resolution mass spectrometry, aiding in the confirmation of the elemental composition of the fragments.

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound hpst.cznih.gov. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

| Fragment Ion | m/z (calculated) | Possible Origin |

| [C₇H₅F₅OS]⁺ | 232 | Molecular Ion (M⁺) |

| [C₇H₄F₅OS]⁺ | 231 | Loss of H radical from aldehyde ([M-H]⁺) |

| [C₆H₄SF₅]⁺ | 203 | Loss of formyl radical ([M-CHO]⁺) |

| [C₆H₄F₄S]⁺ | 184 | Loss of F from [C₆H₄SF₅]⁺ |

| [SF₅]⁺ | 127 | Pentafluorosulfanyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands. A strong band in the region of 1690-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde docbrown.inforesearchgate.net. The C-H stretching vibration of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹ docbrown.info. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The SF₅ group has characteristic strong S-F stretching vibrations, typically in the range of 800-950 cm⁻¹ for the S-F axial bond and 600-800 cm⁻¹ for the S-F equatorial bonds.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the fingerprint region (below 1600 cm⁻¹). The C=O stretch is also Raman active. The symmetric S-F stretching vibrations of the SF₅ group would be expected to give rise to strong Raman signals. For benzaldehyde, characteristic Raman bands are observed for the C=O stretch and aromatic ring modes chemicalbook.comresearchgate.net.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | > 3000 | > 3000 | |

| Aldehyde C-H Stretch | 2700 - 2900 (two bands) | 2700 - 2900 | |

| C=O Stretch | 1690 - 1715 | 1690 - 1715 | Strong in both IR and Raman. |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Multiple bands. |

| S-F Stretch (Axial) | 800 - 950 | 800 - 950 | Strong in IR. |

| S-F Stretch (Equatorial) | 600 - 800 | 600 - 800 | Strong in IR. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound is publicly available, data from closely related compounds, such as 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, provides significant insight nih.gov.

In the solid state, the pentafluorosulfanyl group typically adopts a slightly distorted octahedral geometry around the sulfur atom. The S-F bond lengths are not all equal; the axial S-F bond is generally slightly longer than the four equatorial S-F bonds nih.gov. For instance, in 2-iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile, the axial S-F bond length is 1.582 Å, while the equatorial S-F bond lengths are around 1.56-1.57 Å nih.gov. The benzene ring is expected to be planar. Intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking, are likely to play a significant role in the crystal packing.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a highly suitable technique for the analysis of this compound hpst.cznih.gov. A non-polar or medium-polarity capillary column would likely be used for separation. The retention time provides a means of identification, while the mass spectrometer allows for confirmation of the structure and quantification. Derivatization, for example, with pentafluorobenzylhydroxylamine, can be employed to enhance sensitivity and chromatographic performance, particularly for trace analysis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for the analysis of reaction mixtures where other non-volatile components are present, LC-MS is the method of choice nih.govnih.gov. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water would be a typical starting point. The use of a tandem mass spectrometer (MS/MS) would allow for highly selective and sensitive quantification through multiple reaction monitoring (MRM).

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methodologies is crucial for expanding the accessibility and application of 4-(pentafluorosulfanyl)benzaldehyde. Future research is expected to focus on novel reaction pathways that utilize this compound as a versatile starting material. The aldehyde group is a key functional group that can participate in a wide array of reactions, including condensations, oxidations, reductions, and the formation of carbon-nitrogen double bonds.

One promising area of exploration is the use of this compound in multicomponent reactions to construct complex molecular architectures in a single step. For instance, the Davis reaction of nitro-(pentafluorosulfanyl)benzenes has been shown to produce SF₅-containing benzisoxazoles, which can be further transformed into quinolines and quinazolines. nih.gov This suggests that this compound could be a valuable precursor for a diverse range of SF₅-substituted heterocycles with potential biological activity.

Furthermore, the development of new catalytic systems will be instrumental in enhancing the efficiency and selectivity of reactions involving this compound. This includes the design of catalysts that can tolerate the strongly electron-withdrawing nature of the SF₅ group while promoting desired chemical transformations at the aldehyde functionality. Photocatalytic strategies are also emerging for the synthesis of diverse SF₅-containing scaffolds, which could be adapted for reactions with this compound. chemrxiv.org

Development of SF₅-Containing PROTACs and Targeted Therapeutics

The pentafluorosulfanyl group is of increasing interest as a bioisostere in medicinal chemistry, often used to replace traditional groups like trifluoromethyl or nitro groups to improve the pharmacological properties of drug candidates. ox.ac.ukresearchgate.net The unique electronic properties and lipophilicity of the SF₅ group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. outbreak.info

A significant emerging trend is the potential incorporation of this compound into proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The aldehyde group of this compound can serve as a reactive handle for the attachment of linkers that connect the SF₅-containing warhead to the E3 ligase-recruiting moiety. The SF₅ group itself could contribute to improved cell permeability and target engagement of the resulting PROTAC.

The development of SF₅-containing targeted therapeutics extends beyond PROTACs. The synthesis of SF₅ analogues of known drugs has demonstrated the potential for this functional group to enhance therapeutic efficacy. ox.ac.uk For example, SF₅-substituted scaffolds have been investigated for their inhibitory activity against targets like human dihydroorotate (B8406146) dehydrogenase (HDHODH). ox.ac.uknih.gov The versatility of the aldehyde group in this compound allows for its incorporation into a wide variety of molecular scaffolds for drug discovery.

Integration into Advanced Materials for Specific Applications

The unique combination of high electronegativity, thermal stability, and low surface energy makes the pentafluorosulfanyl group an attractive component for advanced materials. outbreak.inforsc.org Research is increasingly focused on integrating this compound into functional materials, particularly in the field of optoelectronics.

The strong electron-withdrawing nature of the SF₅ group can be harnessed to tune the electronic properties of organic materials. For example, the synthesis of two-photon absorbing dyes from 4-bromo(pentafluorosulfanyl)benzene, a close chemical relative, highlights the potential of the SF₅-phenyl moiety in creating materials with desirable nonlinear optical properties. acs.org The aldehyde functionality of this compound provides a convenient point of attachment for the construction of larger conjugated systems, such as polymers and dyes, for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgresearchgate.net

The thermal stability of the SF₅ group is another key advantage for materials science applications, enabling the creation of robust materials that can withstand high operating temperatures. Future research will likely explore the synthesis of novel polymers and liquid crystals incorporating this compound to leverage these beneficial properties.

Interdisciplinary Research with Chemical Biology and Nanoscience

The unique properties of the SF₅ group and the reactivity of the aldehyde functionality make this compound a valuable tool for interdisciplinary research at the interface of chemistry, biology, and nanoscience.

In the realm of chemical biology, the aldehyde group can be utilized for bioconjugation reactions to label proteins, peptides, and other biomolecules. This would allow for the introduction of the SF₅ group as a unique tag for studying biological processes using techniques like ¹⁹F NMR spectroscopy. The development of water-soluble benzaldehyde (B42025) derivatives for protein conjugation is an active area of research that could be extended to SF₅-containing analogues.

In nanoscience, this compound can be employed for the surface modification of nanoparticles. nih.govresearchgate.netnih.govmdpi.com The aldehyde can react with amine- or hydrazine-functionalized surfaces to covalently attach the SF₅-phenyl moiety. This surface functionalization can impart new properties to the nanoparticles, such as increased hydrophobicity or altered electronic characteristics, making them suitable for applications in catalysis, sensing, and drug delivery. mdpi.com The synthesis of fluorescent nanoparticles with tailored surface properties is another area where this compound could find application. researchgate.net

Addressing Synthetic Challenges and Scalability in Research Endeavors

Despite the growing interest in SF₅-containing compounds, their widespread application has been hindered by synthetic challenges. nih.gov The synthesis of this compound itself can be complex, and improving the efficiency and scalability of its production is a key area for future research.

Current synthetic routes to pentafluorosulfanylarenes often require harsh reagents and conditions. nih.gov The development of more economical and efficient methods is crucial for making this compound and other SF₅-containing building blocks more accessible to the broader scientific community. chemrxiv.org Recent advancements, such as the on-demand continuous flow synthesis of pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group, represent a significant step forward in addressing these challenges. nih.gov

Future research will likely focus on optimizing existing synthetic routes and developing new, more sustainable methods for the large-scale production of this compound. chemrxiv.org This will be essential for enabling its broader use in industrial applications, including the development of new pharmaceuticals and advanced materials.

常见问题

Q. What computational methods aid in predicting reactivity of this compound in novel reactions?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for SF5-group electronic effects. Solvent continuum models (SMD) predict solvation energies, while natural bond orbital (NBO) analysis identifies charge distribution hotspots influencing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。